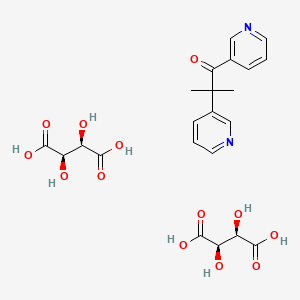

(2R,3R)-2,3-dihydroxybutanedioic acid;2-methyl-1,2-dipyridin-3-ylpropan-1-one

Description

Properties

CAS No. |

908-35-0 |

|---|---|

Molecular Formula |

C18H20N2O7 |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;2-methyl-1,2-dipyridin-3-ylpropan-1-one |

InChI |

InChI=1S/C14H14N2O.C4H6O6/c1-14(2,12-6-4-8-16-10-12)13(17)11-5-3-7-15-9-11;5-1(3(7)8)2(6)4(9)10/h3-10H,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

InChI Key |

LHWDMZWPKSLALX-LREBCSMRSA-N |

Isomeric SMILES |

CC(C)(C1=CN=CC=C1)C(=O)C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC(C)(C1=CN=CC=C1)C(=O)C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SU-4885; SU4885; SU 4885; Metopirone tartrate; Metyrapone tartrate |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Action of Metyrapone Tartrate

Inhibition of Steroidogenic Enzymes

Metyrapone (B1676538) exerts its biochemical effects primarily through the inhibition of specific cytochrome P450 enzymes within the adrenal cortex.

Primary Inhibition of Steroid 11β-Hydroxylase (CYP11B1)

The principal mechanism of action of metyrapone is the potent and reversible inhibition of steroid 11β-hydroxylase, also known as CYP11B1. mpg.deuni.lunih.gov This mitochondrial enzyme plays a critical role in the final step of cortisol synthesis, catalyzing the 11β-hydroxylation of 11-deoxycortisol (also known as Compound S) to form cortisol. nih.govgithub.comwikipedia.orgnih.gov By blocking this enzymatic conversion, metyrapone effectively disrupts the production of cortisol in the adrenal gland. nih.govnih.govguidetopharmacology.orgnih.govfishersci.fi Research indicates varying potencies, with reported IC50 values for CYP11B1 inhibition by metyrapone including 7.8 μM mpg.de, 1 μM nih.gov, and 72 nM wikipedia.org.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Based on the provided search results, there is no direct information confirming that metyrapone tartrate inhibits 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) as a mechanism of action.

Alterations in Adrenocortical Steroid Precursor and Metabolite Profiles

The enzymatic inhibition caused by metyrapone tartrate leads to characteristic changes in the levels of steroid precursors and metabolites within the adrenal cortex and subsequently in the circulation and urine.

Accumulation of 11-Deoxycortisol (Compound S)

A direct consequence of the potent inhibition of 11β-hydroxylase (CYP11B1) by metyrapone is the significant accumulation of its substrate, 11-deoxycortisol (Compound S). nih.govgithub.comwikipedia.orgnih.govnih.govguidetopharmacology.orgnih.govfishersci.fi As the conversion of 11-deoxycortisol to cortisol is blocked, the precursor builds up in the adrenal cortex and is released into the bloodstream. nih.govwikipedia.org This increase in 11-deoxycortisol is a key biochemical indicator of metyrapone's effect on the steroidogenic pathway.

Reduction in Cortisol and Corticosterone (B1669441) Biosynthesis

The primary pharmacological effect of metyrapone is the reduction in the biosynthesis of cortisol. nih.govnih.govguidetopharmacology.orgnih.govfishersci.fi By inhibiting the final 11β-hydroxylation step, the production of this major glucocorticoid is significantly decreased. nih.govnih.govguidetopharmacology.orgnih.govfishersci.fi Furthermore, due to the inhibition of CYP11B1 and CYP11B2, metyrapone also reduces the synthesis of corticosterone nih.govguidetopharmacology.orgfishersci.fi, which is an intermediate in the synthesis of aldosterone (B195564). nih.govguidetopharmacology.org

Impact on Aldosterone Production Pathways

Metyrapone tartrate inhibits the production of aldosterone. medchemexpress.comchemsrc.commedchemexpress.cn This effect is linked to its primary mechanism of action, the inhibition of 11β-hydroxylase (CYP11B1), an enzyme involved in the final steps of cortisol synthesis. While CYP11B1 is primarily known for its role in cortisol production, related enzymes in the adrenal cortex are involved in the aldosterone synthesis pathway. Metyrapone's suppressive effect on aldosterone biosynthesis has been observed in research studies. ncats.ionih.gov For instance, studies in children with different forms of hyperaldosteronism showed that metyrapone administration steadily suppressed plasma and urinary aldosterone levels in most cases. nih.gov

Modulation of Plasma Cortisone (B1669442):Cortisol Ratio

Metyrapone's inhibition of 11β-hydroxylase leads to a decrease in cortisol production. ncats.ionih.govdrugbank.comlabcorp.com This reduction in cortisol levels can influence the ratio of plasma cortisone to cortisol. Cortisone is a less active corticosteroid that is converted to cortisol by the enzyme 11β-hydroxysteroid dehydrogenase type 1. While metyrapone directly impacts cortisol synthesis, the resulting hypocortisolism can indirectly affect the balance between cortisone and cortisol. Research has shown that metyrapone can lead to an increased ratio of free, non-protein-bound cortisol to total cortisol in plasma, which may contribute to an accelerated cortisol metabolism. nih.govresearchgate.net

Interactions with Cytochrome P450 Enzymes

Metyrapone tartrate is known to interact with various cytochrome P450 enzymes.

Specificity Profile Towards Steroidogenic Cytochromes P450

Metyrapone is a potent inhibitor of steroid 11-β hydroxylase (CYP11B1), a key enzyme in glucocorticoid synthesis. labcorp.com Its inhibitory activity against CYP11B1 has an IC50 of 7.83 μM. Beyond CYP11B1, metyrapone also exhibits inhibitory effects on other cytochrome P450 enzymes, including CYP3A4. CYP3A4 is involved in the metabolism of a wide range of drugs and also plays a role in steroid hormone biosynthesis, including cortisol synthesis. The interaction with CYP3A4 highlights metyrapone's broader impact on steroid metabolism and xenobiotic processing.

Research on Metyrapone Tartrate Interaction with Bacterial Cytochrome P-450 (e.g., Pseudomonas putida)

Research has investigated the interaction of metyrapone with bacterial cytochrome P-450 systems, such as the one found in Pseudomonas putida. medchemexpress.comchemsrc.commedchemexpress.cnamericanchemicalsuppliers.commedchemexpress.comnih.gov Studies dating back to the 1970s explored the binding of metyrapone and its analogs to Pseudomonas putida cytochrome P-450. medchemexpress.comnih.govnih.gov These investigations have contributed to the understanding of the broader interactions of metyrapone with cytochrome P-450 enzymes across different organisms and have provided insights into the binding characteristics of these enzymes.

Autophagy Pathway Modulation

Metyrapone tartrate has been identified as an autophagy activator. medchemexpress.comchemsrc.commedchemexpress.cnmedchemexpress.com

Activation of Autophagic Processes via Downregulation of mTOR Pathway

Metyrapone tartrate increases the efficiency of the autophagic process through the downregulation of the mTOR pathway. medchemexpress.comchemsrc.commedchemexpress.cnamericanchemicalsuppliers.commedchemexpress.commedchemexpress.eu The mechanistic target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival, and it negatively regulates autophagy. mdpi.comdovepress.com Downregulation or inhibition of the mTOR pathway leads to the induction of autophagy, a cellular process involving the degradation and recycling of damaged organelles and proteins. mdpi.comdovepress.com Research indicates that metyrapone can hyperactivate autophagy in certain cell lines, such as HepG2 cells. medchemexpress.comchemsrc.com

Advanced Research Methodologies and Models Utilizing Metyrapone Tartrate

In Vitro Cellular and Subcellular Models

In vitro studies using cellular and subcellular components provide a controlled environment to dissect the direct effects of metyrapone (B1676538) tartrate on biological processes.

Adrenal Cell Cultures for Steroidogenesis Pathway Investigations

Adrenal cell cultures, such as the human adrenocortical carcinoma cell line H295R, are frequently employed to study steroid hormone production pathways. These models allow for the investigation of how compounds like metyrapone tartrate directly influence the synthesis of adrenal steroids. Metyrapone is known to inhibit the 11-β-hydroxylation reaction in the adrenal cortex, leading to a reduction in the production of cortisol and corticosterone (B1669441). wikipedia.org Studies using such cell lines can help elucidate the specific steps in the steroidogenic cascade that are targeted by metyrapone tartrate. google.com Modulating steroidogenesis with inhibitors of enzymes that synthesize glucocorticoids in a tumor context has also been explored using metyrapone, which can potentially target enzymes like Cyp11a1 in such models. wikipedia.org

Enzyme Kinetics and Inhibition Studies of Adrenal Steroidogenic Enzymes

Metyrapone is a recognized inhibitor of steroid 11β-monooxygenase, also known as 11β-hydroxylase (CYP11B1). wikipedia.orgnih.gov Enzyme kinetics and inhibition studies utilize isolated adrenal steroidogenic enzymes or enzyme preparations to characterize the nature and potency of metyrapone tartrate's inhibitory activity. These studies focus on the interaction between the inhibitor and the enzyme, quantifying parameters such as inhibition constants (Ki). The inhibition of the 11-β-hydroxylation reaction by metyrapone is a key mechanism by which it reduces cortisol and corticosterone synthesis. wikipedia.org Other inhibitors targeting similar pathways, such as ketoconazole, which blocks adrenal steroidogenesis by inhibiting corticoid 11β-hydroxylase, provide comparative data in enzyme inhibition research. fishersci.ca

Investigations of Cellular Autophagy Pathways and Molecular Targets

Beyond its well-established role in steroidogenesis inhibition, research indicates that metyrapone tartrate can influence cellular autophagy. Studies have shown that metyrapone tartrate increases the efficiency of autophagic processes. nih.govwikipedia.org This effect may involve the downregulation of the mTOR pathway, suggesting a potential molecular target for metyrapone tartrate in regulating cellular degradation and recycling mechanisms. wikidata.org Investigations in this area contribute to understanding the broader cellular effects of metyrapone tartrate beyond its primary endocrine targets.

In Vivo Animal Models

In vivo animal models, particularly rodents, are crucial for studying the systemic effects of metyrapone tartrate and its impact on complex physiological systems like the hypothalamic-pituitary-adrenal (HPA) axis.

Rodent Models (Rats and Mice) for HPA Axis Perturbation Studies

Rodent models, including rats and mice, are widely used to investigate the HPA axis and its response to various stimuli and pharmacological interventions. nih.govnih.gov Metyrapone tartrate is employed in these models to perturb the HPA axis by inhibiting the synthesis of corticosterone (the primary glucocorticoid in rodents). wikipedia.orgnih.gov The reduction in corticosterone levels removes the negative feedback on the pituitary, leading to an increase in adrenocorticotropic hormone (ACTH) production. wikipedia.org This manipulation allows researchers to study the dynamics of the HPA axis, the effects of altered glucocorticoid levels on behavior and physiology, and the consequences of increased ACTH and steroid precursors. wikipedia.orgnih.gov Studies in rats, for instance, have explored the impact of manipulating glucocorticoid levels on stress responses and related behaviors. nih.govnih.gov

Induction of Hypercorticosteronemia for Pathophysiological Modeling (e.g., in hyperlipidemic mice)

While metyrapone primarily acts to reduce corticosterone synthesis, its use in HPA axis perturbation models can indirectly relate to conditions involving dysregulated glucocorticoid levels. By blocking the final step of corticosterone synthesis, metyrapone leads to an accumulation of steroid precursors. In the context of HPA axis studies, the resulting increase in ACTH due to reduced negative feedback can stimulate the adrenal cortex, potentially leading to increased production of these precursors. Although directly inducing hypercorticosteronemia is typically achieved through exogenous glucocorticoid administration (like dexamethasone) nih.gov or specific genetic/surgical models, perturbing the axis with metyrapone allows for the study of the system's compensatory responses and the downstream effects of altered steroid profiles. Research in hyperlipidemic mouse models or other metabolic disease models might utilize HPA axis modulation to explore the interplay between glucocorticoids and metabolic dysfunction. While the search results did not directly detail the induction of hypercorticosteronemia specifically by metyrapone tartrate for modeling hyperlipidemia, the broader application of metyrapone in perturbing the HPA axis in rodent models, including those with metabolic aspects like Zucker diabetic fatty (ZDF) rats guidetopharmacology.org, highlights its utility in studying the complex relationship between stress hormones and pathophysiological states.

Analysis of Stress Response and Adaptation Mechanisms

Metyrapone tartrate is employed in research to investigate the role of glucocorticoids, particularly cortisol, in mediating stress responses and adaptation mechanisms. By inhibiting cortisol synthesis, researchers can isolate the effects of other stress hormones and pathways. Studies have shown that metyrapone can blunt certain stress-induced physiological responses, such as hyperthermia and increased locomotor activity, independently of glucocorticoids and neurosteroids. nih.govresearchgate.net This suggests that while cortisol is a key player in the stress response, metyrapone's effects extend beyond simple cortisol blockade and may involve other mechanisms. nih.govresearchgate.net Research involving metyrapone helps to dissect the complex physiological and biochemical alterations that occur during stress, including changes in inflammatory proteins and the activation of various signaling pathways. mdpi.com Furthermore, studies in humans have utilized metyrapone to demonstrate the direct or facilitative role of cortisol in mental stress-induced endothelial dysfunction and impaired baroreflex sensitivity, highlighting its utility in understanding stress-related physiological impairments. nih.gov

Behavioral and Locomotor Activity Assessments

The impact of the HPA axis and glucocorticoids on behavior, including locomotor activity, is another area where metyrapone tartrate is utilized. By altering cortisol levels, researchers can explore how these hormonal changes influence various behaviors in animal models. Studies have investigated the effects of metyrapone on spontaneous and stress-induced locomotor activity. For instance, research in rats has shown that while stress typically increases locomotor activity, metyrapone can acutely reduce this stress-induced increase. nih.govresearchgate.net Interestingly, some studies have also observed that metyrapone can increase the locomotor activity of stressed rats in certain paradigms, suggesting complex and context-dependent behavioral effects. nih.gov These assessments often involve monitoring the distance traveled by animals in controlled environments, providing quantitative data on activity levels. nih.gov

Sleep Architecture and Electroencephalogram (EEG) Analysis in Neuroendocrine Research

Metyrapone tartrate plays a role in neuroendocrine research focusing on sleep architecture and brain electrical activity, as measured by electroencephalogram (EEG). The HPA axis and its hormones, particularly cortisol, are known to influence sleep patterns. Metyrapone, by inhibiting cortisol synthesis and stimulating ACTH release, provides a means to study the impact of these hormonal shifts on sleep. Research has demonstrated that metyrapone administration can lead to changes in sleep architecture, including alterations in delta wave activity, which is characteristic of slow-wave sleep. nih.govnih.gov Studies in individuals with conditions like post-traumatic stress disorder (PTSD) have shown attenuated sleep and HPA axis responses to metyrapone compared to controls, indicating potential neuroendocrine dysregulation in such conditions. nih.govnih.gov EEG analysis in these studies often involves examining spectral power in different frequency bands to understand the underlying neural activity related to sleep stages and transitions. nih.govbitbrain.combiorxiv.org

Table 1: Observed Effects of Metyrapone on Sleep and Hormones

| Parameter | Effect Observed After Metyrapone | Research Context (Example) | Citation |

| Delta Sleep Power (in PTSD) | Decreased response | Women with PTSD vs Controls | nih.govnih.gov |

| ACTH (in PTSD) | Increased response (greater) | Men and Women with PTSD vs Controls | nih.gov |

| Cortisol (in PTSD) | Decreased (greater decrease) | Men and Women with PTSD vs Controls | nih.gov |

| EEG Spectral Power (Rats) | Increased (gamma, beta 2), Decreased (alpha) | Freely moving rats | nih.govresearchgate.net |

Neurobiological Investigations Employing Microdialysis and Gene Expression Techniques

Microdialysis and gene expression techniques are powerful tools in neurobiological investigations, and metyrapone tartrate is used in conjunction with these methods to explore the neurochemical and molecular changes associated with altered HPA axis function. Microdialysis allows for the sampling of extracellular fluid in specific brain regions to measure concentrations of neurotransmitters and other substances in vivo. researchgate.net While direct studies using metyrapone tartrate with microdialysis specifically measuring neurotransmitters like dopamine (B1211576) or serotonin (B10506) were not prominently found in the provided snippets, microdialysis is a standard technique for monitoring neurochemicals in the brain in various pharmacological and behavioral studies. researchgate.net

Gene expression analysis, often using techniques like quantitative PCR or in situ hybridization, allows researchers to quantify mRNA levels of specific genes in different brain areas. Metyrapone's impact on the HPA axis can lead to changes in the expression of genes involved in stress response, neurotransmission, and neuronal function in various brain regions. For example, studies have examined the effect of metyrapone on the expression of immediate early genes like c-fos, which are markers of neuronal activity, in response to stress. nih.govnih.gov While metyrapone did not affect brain c-fos mRNA increase in one study nih.gov, another study showed metyrapone-induced activation in a wide range of brain areas, including the parvocellular region of the hypothalamic paraventricular nucleus (PVNp), as evaluated by fos-like immunoreactivity. nih.gov This highlights the complexity of metyrapone's effects on neuronal activation.

Ex Vivo Tissue Analysis

Ex vivo tissue analysis allows for the study of tissue structure, biochemistry, and gene expression outside the living organism, providing valuable insights into the direct effects of compounds like metyrapone tartrate on specific tissues.

Adrenal Gland Morphological and Biochemical Analysis

Given metyrapone's primary site of action is the adrenal gland, ex vivo analysis of adrenal tissue is crucial for understanding its direct effects on adrenal morphology and biochemical processes, particularly steroidogenesis. Researchers can assess the structural integrity of adrenal tissue and analyze the levels of various steroid hormones and their precursors. Ex vivo adrenal tissue culture models, including those using human fetal adrenal tissue, are utilized to study the effects of compounds like metyrapone or other substances that influence adrenal function. endocrine-abstracts.orgcreative-biolabs.comfrontiersin.org While the provided information discusses ex vivo adrenal tissue culture models for studying steroidogenesis and the effects of compounds like dexamethasone (B1670325) endocrine-abstracts.orgcreative-biolabs.comfrontiersin.org, specific detailed research findings on metyrapone tartrate's direct impact on adrenal gland morphology and biochemistry in these models were not extensively detailed in the search results. However, the principle of using such models to assess morphological changes (e.g., using hematoxylin (B73222) and eosin (B541160) staining) and biochemical alterations (e.g., analyzing steroid metabolite production in culture media) is well-established in adrenal research. endocrine-abstracts.orgjcrpe.org

Brain Region-Specific Gene and mRNA Expression Analysis (e.g., paraventricular nucleus, hippocampus, dentate gyrus)

Ex vivo analysis of specific brain regions allows for detailed investigation of gene and mRNA expression patterns influenced by metyrapone tartrate and the resulting changes in HPA axis activity. Researchers can dissect specific brain areas known to be involved in stress response and neuroendocrine regulation, such as the paraventricular nucleus (PVN) of the hypothalamus, the hippocampus (including the dentate gyrus), and the amygdala. universiteitleiden.nlmdpi.combiorxiv.org

Studies have examined the expression of genes related to stress hormones (like corticotropin-releasing factor, CRF, and arginine vasopressin, AVP) and their receptors in these regions following interventions that modulate the HPA axis. mdpi.com While direct studies explicitly detailing metyrapone tartrate's effects on gene expression in PVN, hippocampus, and dentate gyrus mRNA were not extensively provided, research using related approaches (e.g., examining c-fos induction as a marker of neuronal activity or studying the expression of CRF and AVP systems in these areas in response to HPA axis modulation) demonstrates the methodologies applied. nih.govmdpi.com For instance, c-fos induction has been observed in the PVNp following metyrapone administration. nih.gov Studies also investigate mRNA expression of various factors, such as brain-derived neurotrophic factor (BDNF), in hippocampal subregions like the dentate gyrus, which can be influenced by neurodevelopmental insults or pharmacological agents affecting brain function. nih.gov The distribution of mRNA for nuclear receptor corepressors, which are involved in regulating gene expression by nuclear receptors like glucocorticoid receptors, has also been studied in brain regions including the hippocampus and PVN. universiteitleiden.nl

Table 2: Brain Regions and Gene Expression Studies

| Brain Region | Genes/Markers Studied (Examples) | Relevant Research Context (Examples) | Citation (Methodology/Region) |

| Paraventricular Nucleus (PVN) | c-fos, Nuclear receptor corepressors | Stress response, Neuronal activation | nih.govuniversiteitleiden.nl |

| Hippocampus (overall) | BDNF, Nuclear receptor corepressors | Neuronal function, Stress response | universiteitleiden.nlnih.gov |

| Dentate Gyrus | BDNF mRNA, Avpr1a mRNA | Neuronal development, Anxiety | mdpi.combiorxiv.orgnih.gov |

| Amygdala | Avp, Avpr1b, Crf | Anxiety, HPA axis activation | mdpi.com |

Investigation of Physiological and Behavioral Endpoints in Metyrapone Tartrate Research Models

Endocrine and Biochemical Biomarker Analysis

Analysis of endocrine and biochemical biomarkers is fundamental to understanding the effects of metyrapone (B1676538) tartrate, particularly its impact on the HPA axis and steroid metabolism.

Quantification of Circulating Hormones (ACTH, 11-Deoxycortisol, DHEA, Corticosterone (B1669441), Epinephrine, Norepinephrine)

Metyrapone's primary mechanism involves inhibiting the conversion of 11-deoxycortisol to cortisol by 11β-hydroxylase. patsnap.comlabcorp.com This blockade results in a decrease in circulating cortisol and corticosterone (the primary glucocorticoid in rodents) and a compensatory increase in ACTH from the pituitary gland due to reduced negative feedback. patsnap.comnih.govpharmacompass.comimperialendo.co.uklabcorp.com Consequently, levels of 11-deoxycortisol, the precursor to cortisol, rise significantly. patsnap.comnih.govchl.co.nzlabcorp.comlabcorp.com

Studies have demonstrated that metyrapone dose-dependently decreases stress-induced increases in plasma corticosterone levels in research models. medchemexpress.com For instance, a single administration of metyrapone blunted stress-induced corticosterone and ACTH increases in rats. nih.gov The increase in 11-deoxycortisol following metyrapone administration is a key indicator of 11β-hydroxylase inhibition and is used to assess pituitary ACTH secretory reserve. chl.co.nzlabcorp.comlabcorp.com In individuals with a normal HPA axis, metyrapone stimulation typically leads to 11-deoxycortisol levels exceeding 70 ng/mL. labcorp.com

While the direct impact of metyrapone tartrate on DHEA, epinephrine, and norepinephrine (B1679862) is less extensively documented in the provided search results compared to its effects on the HPA axis hormones, its influence on the broader steroid synthesis pathway and stress response could indirectly affect these biomarkers. Some sources mention that metyrapone can secondarily increase adrenal androgens due to the enzymatic blockade. patsnap.com

Data illustrating the hormonal changes in response to metyrapone can be represented as follows:

| Hormone | Effect of Metyrapone Tartrate (Typical) | Notes |

| ACTH | Increase | Due to reduced negative feedback |

| 11-Deoxycortisol | Significant Increase | Accumulation due to enzyme inhibition |

| Corticosterone | Decrease | Primary glucocorticoid in rodents |

| Cortisol | Decrease | Primary glucocorticoid in humans |

| Adrenal Androgens | Potential Increase | Secondary effect of enzyme blockade |

Urinary Steroid Metabolite Profiling (e.g., 17-Hydroxycorticosteroids, 17-Ketogenic Steroids)

Metyrapone's inhibition of 11β-hydroxylase affects the production of cortisol and corticosterone, which are metabolized and excreted in urine as various steroid metabolites, including 17-hydroxycorticosteroids (17-OHCS) and 17-ketogenic steroids (17-KGS). pharmacompass.commedicaljournals.se These urinary metabolites serve as indicators of adrenal cortical activity.

The standard metyrapone test involves measuring the increase in urinary 17-OHCS or 17-KGS as an index of pituitary ACTH responsiveness. pharmacompass.com With the enzymatic blockade by metyrapone, there is a marked increase in the adrenocortical secretion of precursors like 11-deoxycortisol and deoxycorticosterone, leading to an elevation of their metabolites in the urine. pharmacompass.com

Research comparing different metyrapone test protocols has shown variations in the increments of urinary 17-hydroxycorticosteroid excretion. For example, a modified test with a single 2g dose of metyrapone resulted in lower increments in urinary 17-hydroxycorticosteroid excretion compared to a standard test using multiple doses. nih.gov This highlights the importance of the specific protocol used when evaluating urinary steroid metabolites in response to metyrapone.

17-ketosteroids (17-KS) in urine are primarily composed of metabolites from adrenal hormones and testicular androgens. medicaljournals.se While 17-KS excretion can be influenced by adrenal function, it does not solely reflect it. medicaljournals.se Metyrapone has been listed as a substance that may cause decreases in urinary 17-ketosteroids. aruplab.com

Neurobehavioral Assessments

Metyrapone tartrate's influence on corticosteroid levels and the HPA axis extends to neurobehavioral domains, which are investigated using various assessment paradigms in research models.

Memory and Learning Paradigms (e.g., Emotional Memory, Water Maze Performance)

Corticosteroids are known to influence memory and learning processes. Research using metyrapone has explored the impact of suppressed cortisol levels on these cognitive functions. Metyrapone has been found to impair long-term memory, particularly for emotional arousing material. researchgate.netcore.ac.uk Studies have shown that metyrapone administration before retrieval can acutely impair memory recall, and this impairment can persist even after the drug has been cleared from the system. researchgate.netcore.ac.uk For instance, administering 1g of metyrapone reduced free recall of emotional texts days after learning, and this impairment was still evident a week later. core.ac.uk Higher doses of metyrapone (1g and 1.5g), but not lower doses (750mg), have been reported to impair memory of emotional content, potentially linked to differential mineralocorticoid receptor (MR) occupation. researchgate.netcore.ac.uk

In the water maze test, a paradigm used to assess spatial learning and memory, metyrapone has been shown to affect performance. medchemexpress.comsnyderlab.com High doses of metyrapone significantly impaired acquisition performance in the water maze in rats. medchemexpress.com The water maze test can be conducted under different conditions, such as varying water temperatures, which can influence stress levels and corticosterone release, thereby interacting with the effects of metyrapone. snyderlab.com

Spontaneous and Evoked Locomotor Activity and Exploration Tests (e.g., Open Field Test)

Locomotor activity and exploration are commonly assessed in research models using tests like the Open Field Test (OFT). cpn.or.krwikipedia.orgresearchgate.netprotocols.io The OFT measures general activity levels, exploration habits, and can provide insights into anxiety-like behavior based on the animal's movement patterns, such as line crossings and time spent in the center versus the periphery. cpn.or.krwikipedia.orgresearchgate.net

Studies investigating the effects of metyrapone on locomotion have yielded varied results depending on the context. Immediately after injection, metyrapone has been shown to drastically decrease horizontal and vertical locomotion in rats. nih.gov During an open field test, metyrapone-treated rats remained less active with slower movement execution compared to control groups. nih.gov However, in another study involving stressed rats, metyrapone increased the locomotor activity compared to stressed nicotine-conditioned rats and stressed saline-conditioned rats. nih.gov In female mice, a main effect of metyrapone on open field distance was observed, with females given metyrapone traveling less than those given vehicle. biorxiv.org

The OFT is considered suitable for measuring exploratory behavior and locomotor activity, although its use solely for anxiety-like behavior is debated. cpn.or.kr

Stress-Induced Behavioral Responses and Their Modulation

Metyrapone's ability to suppress stress-induced increases in corticosteroids makes it a valuable tool for studying the role of these hormones in stress-related behaviors. Metyrapone is known to blunt stress-induced corticosterone and ACTH increases. nih.gov

Research has explored how metyrapone modulates stress-induced behavioral responses. For instance, metyrapone treatment reduced the stress-induced increase in the locomotor response to amphetamine in rats that had undergone restraint stress. nih.gov This suggests that blocking corticosterone synthesis can partially reverse or inhibit the expression of stress-induced sensitization to the behavioral effects of stimulants. nih.gov

Metyrapone has also been investigated in the context of stress-induced hyperthermia (SIH), a rise in body temperature in response to stress. researchgate.net Metyrapone significantly blunted the stress-induced rise in abdominal temperature and spontaneous locomotor activity in rats, independently of glucocorticoids and neurosteroids. researchgate.net

The HPA axis dysregulation observed in conditions like depression and post-traumatic stress disorder (PTSD) has led to the investigation of metyrapone's effects on stress-related behaviors in these contexts. nih.govresearchgate.net Studies in women with PTSD showed an attenuated ACTH and sleep electroencephalogram response to metyrapone compared to controls, consistent with potential downregulation of CRF receptors or enhanced negative feedback. nih.gov

Metyrapone's impact on stress-induced behaviors can be complex and may vary depending on the specific stressor, the timing of administration, and the behavioral endpoint being measured.

Table 1: Summary of Metyrapone Tartrate Effects on Selected Endocrine and Behavioral Endpoints in Research Models

| Endpoint | Typical Effect of Metyrapone Tartrate | Relevant Research Models/Tests |

| Circulating Corticosterone/Cortisol | Decrease (especially stress-induced) | Various animal models, Metyrapone test |

| Circulating ACTH | Increase (due to reduced negative feedback) | Various animal models, Metyrapone test |

| Circulating 11-Deoxycortisol | Significant Increase | Various animal models, Metyrapone test |

| Urinary 17-Hydroxycorticosteroids/17-KGS | Increase (metabolites of precursors) | Metyrapone test |

| Emotional Memory | Impairment (particularly retrieval of emotional content) | Memory and learning paradigms |

| Water Maze Performance | Impairment (at higher doses) | Water maze test |

| Spontaneous/Evoked Locomotor Activity | Variable (can decrease acutely, or increase in specific contexts) | Open Field Test, actimeters |

| Stress-Induced Behavioral Sensitization | Reduced/Inhibited (e.g., to stimulants) | Stress paradigms, behavioral tests |

| Stress-Induced Physiological Responses (e.g., SIH) | Blunted | Stress paradigms, physiological measurements |

Cardiopulmonary and Metabolic Parameter Measurement

Research involving metyrapone tartrate in experimental models has included the assessment of cardiopulmonary and metabolic parameters to understand the broader physiological impact of modulating cortisol synthesis.

Heart Rate and Autonomic Nervous System Modulation

Studies have explored the effects of compounds, including tartrate salts, on heart rate and the autonomic nervous system. For instance, catharanthine (B190766) tartrate has been shown to lower blood pressure and heart rate in research contexts medchemexpress.com. While direct studies specifically detailing the impact of metyrapone tartrate on heart rate and autonomic nervous system modulation in research models were not extensively found in the provided search results, the broader context of tartrate salts influencing cardiovascular parameters and metyrapone's known effects on the endocrine system (which can indirectly influence cardiovascular function) suggests this is a relevant area for investigation in metyrapone tartrate research.

Glucose Metabolism and Insulin (B600854) Sensitivity in Research Models

The influence of metyrapone on glucose metabolism and insulin sensitivity has been a subject of research, particularly in the context of conditions associated with cortisol imbalance, such as Cushing's syndrome. Metyrapone, by inhibiting cortisol synthesis, can impact glucose regulation. Studies in rats have investigated the effect of metyrapone on glucose utilization by the brain and muscle, as well as insulin release by the pancreas nih.gov. Research in patients with Cushing's syndrome has indicated that metyrapone treatment can lead to an improvement in glucose metabolism frontiersin.org. One study reported a significant improvement in glucose metabolism in over 80% of patients with Cushing's disease treated with metyrapone frontiersin.org. Another study noted that among patients with abnormal glucose tolerance at baseline, a significant proportion showed improvement after several months of metyrapone treatment frontiersin.org. However, variability in individual responses to metyrapone regarding cortisol suppression kinetics has been observed in studies involving patients with Cushing's syndrome nih.govfrontiersin.org.

Theoretical and Conceptual Frameworks in Metyrapone Tartrate Research

HPA Axis Dynamics and Feedback Mechanisms

The HPA axis is a complex neuroendocrine system that regulates the stress response. It involves a cascade of hormonal signals starting from the hypothalamus (corticotropin-releasing hormone, CRH), to the pituitary gland (ACTH), and finally to the adrenal glands (glucocorticoids like cortisol and corticosterone). Glucocorticoids, in turn, exert negative feedback on the hypothalamus and pituitary, modulating their activity. frontiersin.org Metyrapone's inhibition of glucocorticoid synthesis disrupts this feedback loop, leading to increased ACTH secretion. mims.comdrugbank.com

Modeling Endogenous ACTH-Adrenal Dose-Response Properties

Studies utilizing metyrapone (B1676538) have contributed to understanding the dose-response relationship between endogenous ACTH and adrenal glucocorticoid secretion. By blocking cortisol synthesis, metyrapone-induced hypocortisolism stimulates ACTH release, allowing researchers to observe the adrenal response to varying levels of endogenous ACTH drive. researchgate.netnih.gov This approach helps in quantifying the sensitivity and efficacy of the adrenal glands to ACTH stimulation. For instance, studies have estimated the effective ACTH concentration driving half-maximal cortisol peaks (EC50) using paired ACTH and cortisol data, sometimes in the context of metyrapone administration. researchgate.netnih.gov

Table 1: Estimated ACTH EC50 Values

| Study Context | Estimated ACTH EC50 (pmol/l or ng/liter) |

| 24-hour ACTH-Cortisol pairs researchgate.net | 5.1 (2.2-9.5) pmol/l |

| 8-hour overnight data researchgate.net | 5.9 (3.5-11) pmol/l |

| 6-hour overnight data researchgate.net | 7.5 (3.7-41) pmol/l |

| 111 healthy adults (onset) nih.gov | 17 ng/liter |

| 111 healthy adults (offset) nih.gov | 47 ng/liter |

Metyrapone administration has been shown to decrease the calculated ACTH efficacy for cortisol production while increasing the efficacy for 11-desoxycortisol, the precursor that accumulates due to 11β-hydroxylase inhibition. researchgate.net

Elucidating the Role of Glucocorticoid Negative Feedback in Stress Adaptation

Glucocorticoid negative feedback is a critical mechanism for terminating the stress response and maintaining homeostasis. frontiersin.org Metyrapone, by lowering glucocorticoid levels, effectively reduces this negative feedback, leading to a sustained increase in ACTH and its precursors. mims.comdrugbank.com This pharmacological manipulation allows researchers to investigate the consequences of impaired negative feedback on the HPA axis and stress adaptation. Studies have shown that deficient glucocorticoid receptor (GR) feedback can exacerbate HPA dysregulation following prolonged stress. embopress.org Metyrapone has been used to reveal how the HPA axis recovers from prolonged activation, suggesting that negative feedback by GRs helps protect against large hormonal fluctuations over time. embopress.org Suppression of maternal glucocorticoid stress response during pregnancy using metyrapone has also been shown to prevent long-term impairments in glucocorticoid receptor expression and function in offspring, highlighting the developmental importance of appropriate feedback. karger.com

Stress Physiology and Adaptive Responses

The HPA axis and glucocorticoids play a central role in mediating physiological and behavioral responses to stress. physiology.org Metyrapone is used as a research tool to explore the specific contributions of glucocorticoids to these responses by acutely reducing their levels.

Glucocorticoid Involvement in Stress-Induced Physiological and Behavioral Alterations

Reducing glucocorticoid levels with metyrapone can influence various stress-induced alterations. Research in animal models has shown that metyrapone can blunt stress-induced increases in abdominal temperature and locomotor activity, suggesting that glucocorticoids contribute to these physiological responses. researchgate.net However, some studies indicate that metyrapone's effects on stress-induced behaviors might be complex and potentially independent of glucocorticoid reduction in certain contexts. researchgate.netresearchgate.net For example, while glucocorticoids generally facilitate coping with stress, high levels have been implicated in mood disorders. researchgate.net Metyrapone has been used to investigate the role of glucocorticoid signaling in depressive-like behavior during stress exposure. researchgate.net In pregnant rats, metyrapone administration prior to an immune challenge restored the febrile response and altered cytokine profiles, providing evidence for the role of endogenous glucocorticoids in modulating the febrile response to immune stimuli during pregnancy. physiology.org

Table 2: Effects of Metyrapone on Stress-Related Parameters in Rats

| Parameter | Metyrapone Effect (vs. Control/Vehicle) | Reference |

| Stress-induced abdominal temp. | Blunted increase | researchgate.net |

| Stress-induced locomotor activity | Blunted increase or acute decrease | researchgate.netresearchgate.net |

| Anxiety indices (non-stressed) | Significant increase | journalagent.com |

| Anxiety indices (stressed) | Increased, but lower than saline-treated stressed | journalagent.com |

| Freezing time (stressed & non-stressed) | Significant decrease (with methylprednisolone) | journalagent.com |

| NA content in rostral pons (stressed) | No significant difference from saline | journalagent.com |

| Febrile response to LPS (pregnant rats) | Restored (eliminated hypothermia) | physiology.org |

Long-Term Programming Effects of Acute Glucocorticoid Depletion on Stress Responsiveness

Acute manipulations of glucocorticoid levels, particularly during critical developmental periods or in response to acute stressors, can have long-term consequences on stress responsiveness. Metyrapone has been employed to investigate these programming effects. For instance, suppressing the maternal glucocorticoid response to hypoxia during pregnancy with metyrapone prevented long-term deficits in hippocampal glucocorticoid receptor expression and function in the offspring, indicating a programming effect of prenatal glucocorticoid exposure on the developing HPA axis. karger.com This suggests that the level of glucocorticoids experienced during development, which can be influenced by factors like maternal stress and potentially modulated by agents like metyrapone, can program the individual's stress response later in life. Research also explores how acute glucocorticoid depletion during aversive training might impact hippocampal-dependent memory in chronically stressed rats. nih.gov

Neuroendocrinology of Affect and Cognition

Glucocorticoids influence brain function, including affect and cognition. physiology.orgnih.gov Metyrapone is used to probe the role of glucocorticoids in these processes by acutely lowering their levels.

Studies have investigated the impact of metyrapone-induced hypocortisolism on memory and emotional processing. Research suggests that very low levels of glucocorticoids induced by metyrapone can impair the consolidation of both neutral and emotional information. nih.gov Furthermore, decreasing cortisol levels via metyrapone administration has been shown to reduce the strength of emotional memory traces in a long-lasting manner. eurekalert.orgresearchgate.netresearchgate.net This effect has been observed acutely following metyrapone administration and has been shown to persist even after cortisol levels have returned to baseline. eurekalert.orgresearchgate.net This indicates that glucocorticoids play a role in the reconsolidation of emotional memories. eurekalert.orgresearchgate.net Metyrapone treatment has been found to impair delayed recall in humans, and this impairment could be restored by hydrocortisone (B1673445) replacement, suggesting that glucocorticoids are necessary for certain aspects of memory function. hormonebalance.orgnih.gov The timing of metyrapone administration relative to cognitive tasks or stress exposure can be important for its effects on cortisol suppression and potentially cognition. researchgate.netbohrium.com

Table 3: Effects of Metyrapone on Memory and Cognition

| Cognitive Domain | Metyrapone Effect | Reference |

| Memory Consolidation | Can impair consolidation (at very low GC levels) | nih.gov |

| Emotional Memory Retrieval | Acutely impaired; long-lasting reduction in strength | eurekalert.orgresearchgate.netresearchgate.net |

| Neutral Memory Retrieval | Generally unaffected | eurekalert.org |

| Delayed Recall | Impaired | hormonebalance.orgnih.gov |

Glucocorticoid-Mediated Modulation of Emotional Memory Processes

Research has explored the role of glucocorticoids in modulating emotional memory processes, and metyrapone tartrate has been utilized as a tool to investigate these effects by reducing cortisol levels. Studies suggest that glucocorticoids can influence both the consolidation and retrieval of emotional memories. By inhibiting cortisol synthesis, metyrapone tartrate allows researchers to examine the impact of lowered glucocorticoid levels on memory formation and recall, particularly in the context of emotionally charged events. Lowering glucocorticoid levels with metyrapone tartrate has been shown to affect behavior and emotion. medchemexpress.comchemsrc.com For instance, research in rodents has demonstrated that metyrapone can decrease stress-induced increases in plasma corticosterone (B1669441) levels and affect acquisition performance and open arm activity in behavioral tests. chemsrc.com A dose-dependent suppression of adrenocortical activity with metyrapone has been linked to effects on emotion and memory. chemsrc.com

Investigating HPA Axis Dysregulation in Preclinical Models of Neuropsychiatric Conditions

The HPA axis plays a critical role in the body's stress response, and its dysregulation is implicated in various neuropsychiatric conditions, including depression and anxiety disorders. Metyrapone tartrate is used in preclinical models to investigate HPA axis function and the consequences of its dysregulation. By inhibiting cortisol/corticosterone production, metyrapone tartrate can reveal the integrity of the HPA axis feedback mechanisms. In preclinical tests, metyrapone has demonstrated antidepressant-like properties. nih.gov Studies have investigated the effects of metyrapone in rodent models of depression, such as the forced swim test and olfactory bulbectomized rat model. nih.gov In the forced swim test, metyrapone significantly reduced immobility time. nih.gov Chronic administration of metyrapone attenuated hyperactivity in the olfactory bulbectomized rat model. nih.gov These findings suggest a potential for glucocorticoid antagonism in the context of depression research. nih.gov Metyrapone tartrate can be used for researching depression. medchemexpress.comchemsrc.com The compound's ability to increase ACTH and 11-deoxycortisol levels following administration has been utilized to assess pituitary activity, particularly in conditions like post-traumatic stress disorder (PTSD), where enhanced negative feedback of the HPA axis is hypothesized. nih.gov

Research Findings on Metyrapone Tartrate in Preclinical Models:

| Model | Metyrapone Tartrate Effect | Reference |

| Forced swim test (rodents) | Significantly reduced immobility time | nih.gov |

| Olfactory bulbectomized rat model | Attenuated hyperactivity in a novel stressful environment | nih.gov |

| Stress-induced corticosterone increase | Decreased stress-induced increase in plasma corticosterone levels | chemsrc.com |

Steroidogenesis Regulation Beyond Cortisol Synthesis

While primarily known for its inhibition of 11β-hydroxylase in the cortisol synthesis pathway, metyrapone tartrate also influences other branches of the steroidogenesis cascade.

Interplay with Mineralocorticoid and Androgen Production Pathways

Metyrapone tartrate's inhibitory action extends to 18-hydroxylase, an enzyme involved in the synthesis of aldosterone (B195564), a key mineralocorticoid. taylorandfrancis.com This inhibition can lead to a suppression of aldosterone biosynthesis. drugbank.comfda.gov Despite the inhibition of aldosterone synthesis, sodium balance can be maintained by the mineralocorticoid activity of 11-deoxycorticosterone, which accumulates due to the 11β-hydroxylase blockade. nih.gov

Table of Steroid Precursors Affected by Metyrapone Tartrate:

| Steroid Precursor | Effect of Metyrapone Tartrate (Indirect) | Reference |

| 11-Deoxycortisol | Increased accumulation and secretion | drugbank.comfda.gov |

| Deoxycorticosterone | Increased accumulation and secretion | drugbank.comfda.gov |

| Androstenedione | Potential increase in production | patsnap.com |

| Dehydroepiandrosterone (DHEA) | Potential increase in production | patsnap.com |

Emerging Areas of Research and Future Directions for Metyrapone Tartrate

Investigating Non-Adrenal and Extra-Adrenal Mechanisms of Metyrapone (B1676538) Tartrate

Beyond its well-characterized inhibition of adrenal steroidogenesis, research continues to uncover and investigate the non-adrenal and extra-adrenal mechanisms of metyrapone tartrate. Studies have demonstrated that metyrapone influences peripheral glucocorticoid metabolism, specifically through the regulation of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) activity. mdpi.com This extra-adrenal effect involves the inhibition of the 11-oxoreductase activity of 11β-HSD1, providing a model for studying conditions like 11-HSD I deficiency and serving as a tool for in vitro investigations of cortisol-cortisone interconversion. nih.gov Furthermore, metyrapone has been shown to inhibit the back reduction of cortisone (B1669442) to cortisol and stimulate 20-ketosteroid reductase, influencing the pattern of urinary cortisol metabolites. nih.gov

Investigations have also revealed unexpected effects of metyrapone on corticosteroid receptor interaction with the genome and subsequent gene transcription in the hippocampus of male rats, notably independent of baseline corticosterone (B1669441) levels. nih.gov This suggests potential direct or indirect mechanisms of action within the central nervous system that are not solely mediated by the suppression of circulating glucocorticoids. In behavioral studies in rats, metyrapone blunted stress-induced hyperthermia and increased locomotor activity independently of glucocorticoids and neurosteroids, further supporting the existence of non-adrenal effects on stress responses. nih.govresearchgate.net While some in vitro studies, such as those on Leydig cells, have concluded that observed in vivo effects on testosterone (B1683101) production are primarily due to corticosterone deficiency rather than a direct effect of metyrapone, the exploration of diverse tissue and cellular responses remains an active area. nih.gov Metyrapone's interaction with cytochrome P-450 enzymes, including those outside the adrenal glands like Pseudomonas putida cytochrome P-450, also highlights its broader biochemical interactions under investigation. medchemexpress.commedchemexpress.commedchemexpress.com

Development of Advanced Pharmacological Probes and Combinatorial Approaches in Preclinical Research

The utility of metyrapone tartrate as a research tool is driving the development of advanced pharmacological probes and the exploration of combinatorial approaches in preclinical research. Metyrapone itself serves as a valuable tool for investigating the consequences of reduced cortisol synthesis nih.govpatsnap.com. Preclinical studies utilize metyrapone to model conditions of glucocorticoid deficiency or altered steroid metabolism to understand downstream physiological effects. nih.govmdpi.com

Future directions include the design and synthesis of novel metyrapone analogs with enhanced selectivity for specific enzymes or pathways, building upon existing structure-activity relationship studies that have explored modifications to the metyrapone structure to identify selective CYP11B1 inhibitors and differentiate inhibition of other enzymes like P-450scc. umich.eduprobes-drugs.org These advanced probes could offer more precise tools for dissecting the roles of specific enzymes in steroidogenesis and other biological processes. Furthermore, preclinical research is exploring combinatorial approaches, such as the use of metyrapone in conjunction with other compounds to achieve synergistic effects, as seen in studies investigating combinations with oxazepam for potential applications in addiction treatment models. researchgate.net The development of such combinatorial strategies in preclinical settings aims to identify novel therapeutic approaches by targeting multiple pathways simultaneously.

Creation of Novel In Vitro and In Vivo Models for Targeted Pathway Analysis

The creation and refinement of novel in vitro and in vivo models are crucial for the targeted analysis of pathways influenced by metyrapone tartrate. In vitro models utilizing human liver cancer cell cultures and primary human hepatocytes have been employed to study the effects of metyrapone on the expression of cytochrome P-450 enzymes like CYP1A1 and CYP3A4, providing insights into hepatic drug metabolism and potential drug interactions. nih.gov In vitro studies on specific cell types, such as Leydig cells, help to discern direct cellular effects of metyrapone from systemic, hormone-mediated effects. nih.gov

In vivo research models, particularly in rodents, are extensively used to investigate the effects of metyrapone on the neuroendocrine axis, stress responses, and behavior. nih.govnih.govresearchgate.netmedchemexpress.comresearchgate.net Novel animal models, such as LDL receptor knockout mice fed specific diets, are being utilized to explore the impact of metyrapone-induced changes in corticosteroid levels on complex conditions like atherosclerosis. mdpi.comnih.gov Metyrapone is also integrated into psychobiological stress research models to help differentiate the effects of cortisol from those of the adrenergic system. researchgate.net Future efforts in this area will likely focus on developing more sophisticated and disease-specific in vivo models that better mimic human conditions, as well as creating advanced in vitro systems, such as organ-on-a-chip models, to study the effects of metyrapone on specific tissues and pathways with higher fidelity.

Integration of Omics Data for Comprehensive Mechanistic Elucidation (e.g., Transcriptomics, Proteomics of Adrenal Enzyme Regulation)

Integrating omics data, such as transcriptomics and proteomics, is becoming increasingly important for a comprehensive mechanistic elucidation of metyrapone tartrate's effects, particularly concerning the regulation of adrenal and extra-adrenal enzymes. Transcriptomic studies have already provided insights into how metyrapone can influence mRNA levels of enzymes like CYP1A1 in rat liver and human liver cells, although responses can vary between species and cell types. nih.gov Research has also examined the transcript levels of key steroidogenic enzymes like CYP11B1 in different tissues and the mRNA levels of enzymes involved in testosterone synthesis in Leydig cells following metyrapone treatment. nih.govmdpi.comnih.gov Furthermore, transcriptomic analysis has been used to assess the transcriptional activity of glucocorticoid-sensitive genes in response to metyrapone. nih.gov

Future research will increasingly leverage multi-omics approaches, combining transcriptomics with proteomics, metabolomics, and epigenomics, to gain a more complete picture of the molecular changes induced by metyrapone. Proteomic studies, for instance, could provide detailed information on the abundance and modification of adrenal enzymes and other proteins affected by metyrapone, complementing the data obtained from mRNA analysis. This integrated omics approach will be crucial for understanding the complex regulatory networks influenced by metyrapone, identifying novel targets, and fully elucidating its mechanisms of action in both adrenal and extra-adrenal tissues.

Q & A

Q. What is the biochemical mechanism of action of metyrapone tartrate, and how does it influence the hypothalamic-pituitary-adrenal (HPA) axis?

Metyrapone tartrate inhibits 11-β-hydroxylase (CYP11B1), a key enzyme in cortisol synthesis, blocking the conversion of 11-deoxycortisol to cortisol. This disrupts the HPA axis’s negative feedback loop, leading to increased ACTH secretion and accumulation of cortisol precursors (e.g., 11-deoxycortisol) in urine, which serves as a biomarker for HPA function assessment . Researchers should measure ACTH and precursor levels (via HPLC or immunoassays) to validate its inhibitory effects in adrenal steroidogenesis studies.

Q. What are the critical safety protocols for handling metyrapone tartrate in laboratory settings?

Metyrapone tartrate is classified as acutely toxic (oral, skin), corrosive, and a respiratory irritant. Researchers must wear PPE (gloves, lab coats, eye protection), avoid inhalation/ingestion, and work in ventilated areas. Contaminated surfaces require decontamination with ethanol or adsorbent materials. Emergency procedures include flushing eyes/skin with water and seeking immediate medical attention for exposure .

Q. How should metyrapone tartrate be administered in preclinical studies to ensure reproducible pharmacokinetic outcomes?

Intraperitoneal (i.p.) injection at 50 mg/kg (dissolved in saline) is a common protocol in rodent models, based on validated pharmacokinetic profiles. Dose adjustments require preliminary studies to account for species-specific metabolism. Control groups must receive saline via the same route to isolate drug effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in neuropharmacological data when combining metyrapone tartrate with other CNS-active compounds (e.g., nicotine)?

Discrepancies may arise from drug-drug interactions affecting bioavailability or receptor modulation. For example, nicotine’s cholinergic effects might antagonize metyrapone’s HPA axis modulation. Researchers should conduct dose-response curves, measure plasma drug levels (via LC-MS), and use factorial experimental designs to isolate interaction mechanisms .

Q. What methodological strategies are recommended for validating analytical methods (e.g., HPLC) to quantify metyrapone tartrate in biological matrices?

Apply Quality-by-Design (QbD) principles: optimize parameters (mobile phase pH, column temperature) via Box-Behnken experimental design. Validate linearity (1–100 µg/mL), precision (RSD < 2%), and recovery (>95%) using spiked plasma samples. Include degradation studies (acid/alkaline hydrolysis) to assess stability .

Q. How can researchers address ecological data gaps (e.g., biodegradability, bioaccumulation) in environmental risk assessments of metyrapone tartrate?

No ecotoxicological data exist for metyrapone tartrate. Use read-across approaches with structurally similar steroids (e.g., cortisol analogs) to model bioaccumulation potential. Conduct in silico assessments (e.g., EPI Suite) for persistence and toxicity predictions until experimental data are generated .

Q. What experimental controls are critical when studying metyrapone’s effects on memory consolidation in translational PTSD models?

Include sham-operated controls, placebo groups, and blinded scoring of behavioral outcomes (e.g., fear conditioning tests). Control for circadian ACTH fluctuations by standardizing dosing times. Use corticosterone ELISAs to confirm HPA axis suppression and correlate with memory task performance .

Methodological Considerations for Data Interpretation

- Contradictory Cortisol/ACTH Data : Ensure assays differentiate between cortisol precursors (e.g., 11-deoxycortisol) and active cortisol. Cross-validate with mass spectrometry if immunoassays show nonspecific binding .

- Dose-Dependent Paradoxes : High metyrapone doses may nonspecifically inhibit other cytochrome P450 enzymes. Use CYP11B1-specific inhibitors (e.g., osilodrostat) as comparators .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.